molecular formula C15H18N2O3S B2409280 3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide CAS No. 2034587-77-2

3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide

Cat. No. B2409280
CAS RN: 2034587-77-2
M. Wt: 306.38
InChI Key: ALTMKORWMGESMK-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

    Anti-Inflammatory Properties: Thiophene-based molecules, such as suprofen (with a 2-substituted thiophene framework), serve as nonsteroidal anti-inflammatory drugs . The compound’s anti-inflammatory potential makes it a candidate for further exploration.

    Voltage-Gated Sodium Channel Blockers: Articaine, which contains a 2,3,4-trisubstituted thiophene ring, is used as a dental anesthetic and a voltage-gated sodium channel blocker in Europe .

Organic Electronics and Semiconductors

Thiophene derivatives play a crucial role in organic electronics and material science:

    Organic Field-Effect Transistors (OFETs): The thiophene ring system contributes to the development of organic semiconductors, enabling the fabrication of OFETs .

    Organic Light-Emitting Diodes (OLEDs): Thiophene-mediated molecules are essential for creating OLEDs .

Pharmacological Properties

The compound’s pharmacological properties make it relevant for further investigation:

    Anticancer Activity: Thiophene derivatives have demonstrated anticancer potential .

    Antimicrobial Effects: The compound may exhibit antimicrobial properties .

    Tyrosinase Inhibition: The catechol moiety (2,4-dihydroxyl groups) in related compounds plays a crucial role in tyrosinase inhibition .

Industrial Chemistry and Material Science

Thiophene derivatives find applications beyond pharmaceuticals:

properties

IUPAC Name

3,5-dimethyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-10-13(11(2)20-17-10)14(18)16-15(5-7-19-8-6-15)12-4-3-9-21-12/h3-4,9H,5-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTMKORWMGESMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2(CCOCC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide

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